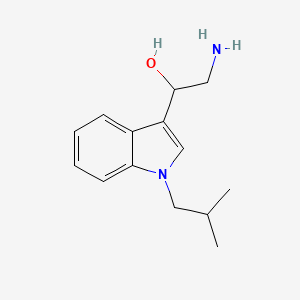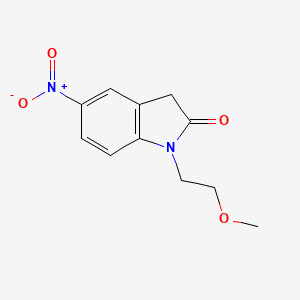![molecular formula C12H9ClN2O B11875928 [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-48-6](/img/structure/B11875928.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline moiety, which is a nitrogen-containing heterocycle, and a nitrile group attached to an acetonitrile linkage. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-chloro-2-methylquinoline} + \text{chloroacetonitrile} \xrightarrow{\text{base, reflux}} \text{2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
In an industrial setting, the production of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the nitrile group can participate in covalent bonding with target proteins, leading to inhibition or activation of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloroquinolin-8-yl)oxy)acetonitrile
- 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5-Chloro-2-ethylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both a chloro and a methyl group on the quinoline ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
88757-48-6 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
Clé InChI |
NOZTYDKDLPWZRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


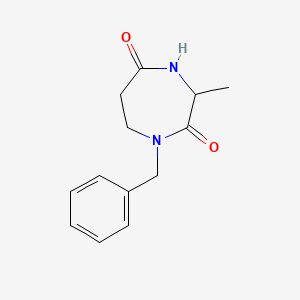


![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)

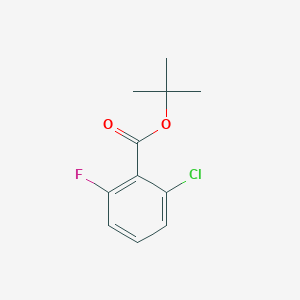
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
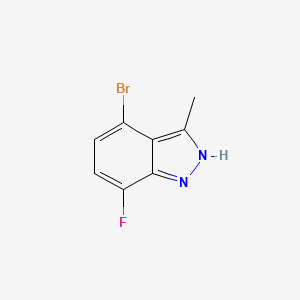
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
